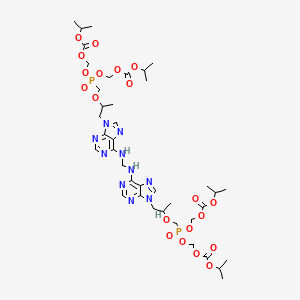

Tetraisopropyl ((((((((methylenebis(azanediyl))bis(9H-purine-6,9-diyl))bis(propane-1,2-diyl))bis(oxy))bis(methylene))bis(oxo-l5-phosphanetriyl))tetrakis(oxy))tetrakis(methylene)) tetracarbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tenofovir Disoproxil Dimer is a derivative of Tenofovir Disoproxil, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV-1 infection and chronic Hepatitis B. The dimer form is an advanced formulation designed to enhance the pharmacokinetic properties and therapeutic efficacy of the parent compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. The reaction is typically carried out in a suitable solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of Tenofovir Disoproxil Dimer follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and safety of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including hydrolysis, oxidation, and phosphorylation. These reactions are crucial for its activation and subsequent therapeutic action.

Common Reagents and Conditions:

Hydrolysis: Typically occurs in aqueous solutions, converting the dimer into its active form, Tenofovir.

Oxidation: Involves the use of oxidizing agents like hydrogen peroxide under controlled conditions.

Phosphorylation: Catalyzed by cellular enzymes, converting Tenofovir into its active diphosphate form

Major Products Formed:

Hydrolysis: Produces Tenofovir.

Oxidation: Results in oxidized derivatives of Tenofovir.

Phosphorylation: Yields Tenofovir diphosphate, the active metabolite

Wissenschaftliche Forschungsanwendungen

Tenofovir Disoproxil Dimer has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound for studying nucleotide analogs and their interactions.

Biology: Investigated for its effects on viral replication and cellular mechanisms.

Medicine: Widely used in antiretroviral therapy for HIV-1 and Hepatitis B treatment. .

Industry: Employed in the development of advanced pharmaceutical formulations and drug delivery systems

Wirkmechanismus

Tenofovir Disoproxil Dimer exerts its effects by inhibiting the viral reverse transcriptase enzyme, which is crucial for the replication of HIV and Hepatitis B viruses. Upon administration, the dimer is hydrolyzed to release Tenofovir, which is then phosphorylated to Tenofovir diphosphate. This active metabolite competes with natural nucleotides, leading to chain termination during viral DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

- Tenofovir Disoproxil Fumarate

- Tenofovir Alafenamide

- Emtricitabine/Tenofovir combinations

Comparison:

- Tenofovir Disoproxil Fumarate: Similar mechanism of action but differs in pharmacokinetics and side effect profile. It is less potent compared to the dimer form .

- Tenofovir Alafenamide: A newer formulation with improved safety and efficacy. It has better intracellular delivery and lower systemic exposure, reducing the risk of side effects .

- Emtricitabine/Tenofovir combinations: These combinations are widely used in antiretroviral therapy and PrEP. They offer a broader spectrum of activity and improved patient compliance .

Tenofovir Disoproxil Dimer stands out due to its enhanced pharmacokinetic properties and therapeutic efficacy, making it a valuable addition to the arsenal of antiviral agents.

Eigenschaften

Molekularformel |

C39H60N10O20P2 |

|---|---|

Molekulargewicht |

1050.9 g/mol |

IUPAC-Name |

[1-[6-[[[9-[2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45) |

InChI-Schlüssel |

KRLKBWQXBSICEQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B13387045.png)

![tert-butyl N-[2-[4-(dimethylamino)phenyl]ethyl]-N-[5-(3-oxopent-1-enyl)-2,3-dihydro-1H-inden-1-yl]carbamate;4-[1-[2-[4-(dimethylamino)phenyl]ethylamino]-2,3-dihydro-1H-inden-5-yl]-1-hydroxybut-3-en-2-one;3-[1-[2-[4-(dimethylamino)phenyl]ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2,3-dihydro-1H-inden-5-yl]prop-2-enoic acid](/img/structure/B13387061.png)

![5-fluoro-2-[1-(4-fluorophenyl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B13387120.png)